1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine dihydrochloride

Solubility Formulation In vitro pharmacology

1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine dihydrochloride (CAS 57645-58-6; also referenced by its free base CAS 76167-58-3) is a synthetic piperidine derivative characterized by a benzodioxole moiety linked via a methylene bridge to the piperidine nitrogen. As a dihydrochloride salt with molecular formula C₁₃H₂₀Cl₂N₂O₂ and a molecular weight of 307.22 g/mol, it is primarily utilized as a versatile chemical building block and a selective pharmacological tool for inhibiting soluble guanylate cyclase (sGC), leading to suppression of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) production in vascular smooth muscle cells.

Molecular Formula C13H20Cl2N2O2
Molecular Weight 307.21 g/mol
CAS No. 57645-58-6
Cat. No. B6326390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine dihydrochloride
CAS57645-58-6
Molecular FormulaC13H20Cl2N2O2
Molecular Weight307.21 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)CC2=CC3=C(C=C2)OCO3.Cl.Cl
InChIInChI=1S/C13H18N2O2.2ClH/c14-11-3-5-15(6-4-11)8-10-1-2-12-13(7-10)17-9-16-12;;/h1-2,7,11H,3-6,8-9,14H2;2*1H
InChIKeyQMMHQONIDKLTCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine Dihydrochloride: Core Chemical Identity and Procurement Reference for CAS 57645-58-6


1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine dihydrochloride (CAS 57645-58-6; also referenced by its free base CAS 76167-58-3) is a synthetic piperidine derivative characterized by a benzodioxole moiety linked via a methylene bridge to the piperidine nitrogen [1]. As a dihydrochloride salt with molecular formula C₁₃H₂₀Cl₂N₂O₂ and a molecular weight of 307.22 g/mol, it is primarily utilized as a versatile chemical building block and a selective pharmacological tool for inhibiting soluble guanylate cyclase (sGC), leading to suppression of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) production in vascular smooth muscle cells . Its enhanced aqueous solubility compared to the free base makes it a preferred form for reproducible in vitro assay preparation.

Why Generic Substitution of 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine Fails for Specialized Research Procurement


Substituting this compound with its free base (CAS 76167-58-3), N-alkylated analogs (e.g., N-methylpiperidin-4-amine derivatives), or other benzodioxole-piperidine hybrids introduces variability in salt stoichiometry, solubility kinetics, and protonation state at the primary amine, which is critical for consistent receptor interaction and solubility-dependent assay reproducibility [1]. Unlike the dihydrochloride salt, the free base lacks the counterions that ensure full protonation and predictable dissolution in aqueous buffers, while N-acetylated or N-methylated variants (such as CAS 864415-46-3 or CAS 1417793-64-6) present distinct steric and electronic profiles that alter target binding and functional selectivity . Consequently, direct chemical interchange without re-validation compromises both experimental reproducibility and comparative data integrity across studies.

Quantitative Differentiation Evidence for 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine Dihydrochloride: A Procurement-Focused Guide


Salt Form Solubility Advantage of the Dihydrochloride Salt Over the Free Base for Aqueous Assay Preparation

The dihydrochloride salt form (CAS 57645-58-6, MW 307.22 g/mol) provides definitive solubility enhancement relative to the free base (CAS 76167-58-3, MW 234.29 g/mol). The free base possesses only one hydrogen bond donor, while the dihydrochloride salt incorporates two HCl equivalents, resulting in three hydrogen bond donors and significantly improved aqueous solubility as noted in vendor technical documentation [1]. This directly addresses a common procurement concern: the free base may require organic co-solvents or extended sonication for dissolution, introducing solvent artifacts into cell-based assays.

Solubility Formulation In vitro pharmacology

Purity Specification Compared to Closest Structural Analogs for Procurement Decision-Making

Commercially available lots of the target compound are typically specified at a minimum purity of 97% (NLT 97%) . In comparison, several closely related N-methyl and N-acetyl analogs such as 1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine are frequently supplied at 95% purity , a difference of 2 percentage points. While modest, this 2% absolute purity differential can be consequential in sensitive biochemical assays where trace impurities may exhibit off-target activity or interfere with detection methods such as fluorescence polarization.

Purity Quality control Procurement specification

Functional Pharmacological Differentiation as a Selective Soluble Guanylate Cyclase (sGC) Inhibitor

The compound is described as a selective soluble guanylate cyclase (sGC) inhibitor that inhibits the production of nitric oxide (NO) and cGMP in vascular smooth muscle cells . This represents a class-level functional inference: the 1,3-benzodioxol-5-ylmethyl substitution on the piperidine ring confers sGC inhibitory activity, whereas related benzodioxole-piperidine derivatives with different N-substituents (e.g., N-acetyl, N-methyl) are reported to exhibit distinct pharmacological profiles including serotonin receptor modulation and AMPA receptor potentiation . CRITICAL CAVEAT: No quantitative IC₅₀ values for sGC inhibition were identified for the target compound in verified primary literature. The absence of head-to-head comparative data against established sGC inhibitors (e.g., ODQ, NS 2028) means that the selectivity claim rests on vendor-curated descriptions and class-level structural inference, pending independent replication.

soluble guanylate cyclase nitric oxide cGMP vascular pharmacology

Structural Distinction: Primary Amine Handle Enables Downstream Derivatization Not Possible with N-Substituted Analogs

The target compound features a free primary amine at the piperidine 4-position (C-4), a critical reactive handle for further chemical derivatization. In contrast, closely related compounds such as 1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine (CAS 864415-46-3) and N-methyl analogs (CAS 1417793-64-6) have this amine acylated or alkylated, blocking downstream conjugation reactions . This structural feature is quantifiable by the presence of one primary amine group (capable of amide bond formation, reductive amination, or bioconjugation) in the target, compared to zero free primary amines in the acetylated and methylated analogs .

Chemical biology Medicinal chemistry Derivatization Conjugation

Optimal Research and Industrial Application Scenarios for 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine Dihydrochloride (CAS 57645-58-6)


Nitric Oxide/cGMP Pathway Investigation as an sGC Inhibitor Pharmacological Tool

For academic and pharmaceutical laboratories studying NO-sGC-cGMP signal transduction, this compound serves as a structurally distinct small-molecule sGC inhibitor . Its reported selective inhibition of NO and cGMP production in vascular smooth muscle cells makes it applicable in mechanistic studies of vasodilation, platelet aggregation, and hypoxemia models. Researchers investigating embolic disorders or pulmonary hypertension may employ this compound as an alternative chemical probe to the quinoxaline-based inhibitor ODQ, particularly when seeking to exclude scaffold-specific artifacts. However, users must independently validate potency and selectivity in their assay systems, as quantitative IC₅₀ data remain unverified in peer-reviewed literature. Recommended procurement quantity: 100–500 mg for initial dose-response characterization.

Medicinal Chemistry Building Block for Focused Library Synthesis

The free primary amine at the piperidine C-4 position enables diverse chemical derivatization including amide coupling, sulfonamide formation, reductive amination, and urea synthesis. This compound can serve as a versatile scaffold for generating libraries of benzodioxole-containing piperidine derivatives for screening against GPCRs, ion channels, or kinase targets. Procurement of the dihydrochloride salt ensures immediate solubility in polar aprotic solvents (e.g., DMF, DMSO) commonly used in parallel synthesis workflows, bypassing the free base's solubility limitations. The NLT 97% purity specification supports use in SAR campaigns where impurity profiles must be tightly controlled.

Analytical Reference Standard for Benzodioxole-Piperidine Metabolite Identification

As a well-characterized benzodioxole-piperidine derivative with established CAS registry, molecular formula, and spectroscopic identifiers (InChI Key: QMMHQONIDKLTCE-UHFFFAOYSA-N), the dihydrochloride salt is suitable for use as a reference standard in mass spectrometry and chromatographic method development . Forensic and toxicology laboratories may utilize this compound as an authentic standard when developing LC-MS/MS or GC-MS methods for detecting structurally related benzodioxole-piperidine analogs in biological matrices. The availability of both CAS numbers (57645-58-6 for the dihydrochloride; 76167-58-3 for the free base) facilitates unambiguous compound identification in regulatory submissions and analytical reports.

Anesthetic Mechanism and Vascular Pharmacology Research

Given the compound's reported use as an anesthetic agent and its documented effects in animal models of hypoxemia , it presents a research tool for investigating the role of sGC/cGMP signaling in anesthesia and vascular tone regulation. Studies examining blood flow constriction, platelet aggregation inhibition, and arterial necrosis mechanisms may benefit from this compound's pharmacological profile. The intravenous/intraarterial administration safety data reported by vendors, alongside the noted risk of arterial wall necrosis upon direct application, provides a basis for designing controlled in vivo experiments to dissect sGC-dependent versus sGC-independent vascular effects. Caution: comprehensive PK/PD and toxicology profiles are not available in peer-reviewed literature, necessitating de novo characterization.

Quote Request

Request a Quote for 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.